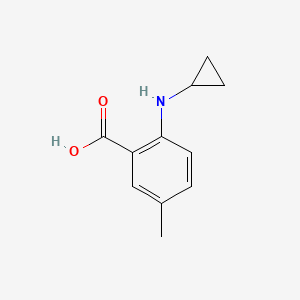

2-(Cyclopropylamino)-5-methylbenzoic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(cyclopropylamino)-5-methylbenzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO2/c1-7-2-5-10(12-8-3-4-8)9(6-7)11(13)14/h2,5-6,8,12H,3-4H2,1H3,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMNFWFORFDBBNA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)NC2CC2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations

Retrosynthetic Analysis of 2-(Cyclopropylamino)-5-methylbenzoic Acid

A retrosynthetic analysis of 2-(Cyclopropylamino)-5-methylbenzoic acid identifies the carbon-nitrogen (C-N) bond between the aromatic ring and the cyclopropylamino group as the key disconnection. This primary disconnection suggests two main synthetic routes based on the final bond-forming step:

Route A: This approach involves the N-alkylation of a pre-existing anthranilic acid derivative. The disconnection of the N-cyclopropyl bond leads to 2-amino-5-methylbenzoic acid and a cyclopropylating agent as the synthons. This strategy leverages the availability of substituted anthranilic acids.

Route B: This pathway focuses on the formation of the C-N bond by coupling cyclopropylamine (B47189) with a benzoic acid scaffold already containing a suitable leaving group at the C-2 position. This disconnection points to starting materials such as 2-halo-5-methylbenzoic acid (where the halogen is typically Cl, Br, or I) and cyclopropylamine. This is a common strategy in the synthesis of N-aryl amines.

These two primary retrosynthetic pathways form the basis for the forward synthesis strategies discussed in the following sections.

Forward Synthesis Strategies for 2-(Cyclopropylamino)-5-methylbenzoic Acid

Building upon the retrosynthetic analysis, several forward synthesis strategies have been developed to construct the target molecule.

This strategy centers on the N-cyclopropylation of 2-amino-5-methylbenzoic acid. A notable method for this transformation is the copper-promoted N-alkylation using cyclopropylboronic acid. This reaction, an extension of the Chan-Lam coupling, provides a direct route to the desired product. The reaction typically proceeds in the presence of a copper(II) salt, a ligand, and a base under an air atmosphere. nih.gov

Table 1: Exemplary Conditions for N-Cyclopropylation of Anilines

| Parameter | Condition |

|---|---|

| Starting Material | 2-Amino-5-methylbenzoic acid |

| Reagent | Cyclopropylboronic acid |

| Catalyst | Copper(II) acetate (B1210297) (Cu(OAc)₂) |

| Ligand | 2,2'-Bipyridine |

| Base | Sodium carbonate (Na₂CO₃) |

| Solvent | Dichloroethane (DCE) |

| Atmosphere | Air |

This approach is advantageous as it starts from a readily available anthranilic acid derivative, allowing for the late-stage introduction of the cyclopropyl (B3062369) moiety.

The direct incorporation of the cyclopropylamino group onto a pre-functionalized benzoic acid ring is a highly effective and widely used strategy. This is typically achieved through transition metal-catalyzed cross-coupling reactions, most prominently the Buchwald-Hartwig amination and the Ullmann condensation. ijpsonline.comwikipedia.orgwikipedia.org

Buchwald-Hartwig Amination: This palladium-catalyzed C-N bond-forming reaction is a powerful tool for coupling aryl halides with amines. wikipedia.orgorganic-chemistry.org In this context, 2-bromo-5-methylbenzoic acid or 2-chloro-5-methylbenzoic acid would be reacted with cyclopropylamine. The reaction requires a palladium catalyst, a phosphine (B1218219) ligand, and a base. wikipedia.orgresearchgate.net The choice of ligand is crucial for reaction efficiency and has evolved over time to allow for the coupling of a wide range of substrates under milder conditions. libretexts.orgnih.gov

Ullmann Condensation: A classical method for forming C-N bonds, the Ullmann reaction involves the copper-catalyzed coupling of an aryl halide with an amine. ijpsonline.comwikipedia.orgwikipedia.org While traditional Ullmann conditions often require harsh conditions (high temperatures and polar solvents), modern protocols have been developed that use ligands and ionic liquids to facilitate the reaction under milder conditions. colab.wsresearchgate.netresearchgate.net This method can be applied to the synthesis of 2-(Cyclopropylamino)-5-methylbenzoic acid by reacting 2-chloro-5-methylbenzoic acid with cyclopropylamine in the presence of a copper catalyst and a base. ijpsonline.comresearchgate.net

Table 2: Comparison of Cross-Coupling Strategies

| Reaction | Catalyst System | Typical Substrates | Key Features |

|---|---|---|---|

| Buchwald-Hartwig Amination | Palladium precatalyst (e.g., Pd₂(dba)₃) + Phosphine Ligand (e.g., BINAP, XPhos) + Base (e.g., NaOtBu) | Aryl Bromides, Chlorides, Triflates + Primary/Secondary Amines | High functional group tolerance; Milder reaction conditions; Wide substrate scope. wikipedia.orgresearchgate.net |

| Ullmann Condensation | Copper salt (e.g., CuI, CuO) + Optional Ligand (e.g., phenanthroline) + Base (e.g., K₂CO₃) | Activated Aryl Halides (I, Br, Cl) + Amines | Economical catalyst; Can be promoted by microwave or ultrasonic irradiation. ijpsonline.comcolab.wsresearchgate.net |

This approach is a broader perspective on the direct incorporation strategies mentioned above, emphasizing the versatility of starting from various substituted benzoic acids. For instance, a synthetic route could begin with 2-fluoro-5-methylbenzoic acid. Nucleophilic aromatic substitution (SNAr) can be employed, where the highly electronegative fluorine atom activates the ring towards attack by a nucleophile like cyclopropylamine. nih.gov This reaction may proceed without a metal catalyst, particularly if strong bases are used to generate a highly nucleophilic lithium cyclopropylamide. nih.gov

The derivatization can also involve modifying other functional groups on the benzoic acid ring either before or after the introduction of the cyclopropylamino moiety, allowing for the synthesis of a diverse library of related compounds.

Advanced Synthetic Techniques for Analog Generation

To rapidly generate structural diversity for applications such as drug discovery, advanced synthetic techniques are employed.

Multicomponent reactions (MCRs), where three or more reactants combine in a single pot to form a product that incorporates portions of all starting materials, are a powerful tool for creating molecular complexity efficiently. While a specific MCR to directly form 2-(Cyclopropylamino)-5-methylbenzoic acid is not prominently reported, the principles of MCRs can be applied to generate a wide array of structurally related N-substituted anthranilic acid analogs.

For example, Ugi-type MCRs have been used to synthesize highly functionalized lactams starting from 2-formylbenzoic acid, an amine, and an isocyanide. By strategically choosing the amine and isocyanide components, a diverse library of compounds with a core structure related to anthranilic acid can be produced. The resulting products can then be further modified to generate analogs of the target molecule. The efficiency and atom economy of MCRs make them an attractive strategy for generating libraries of compounds for screening and lead optimization.

Transition-Metal Catalyzed Coupling Reactions (e.g., Buchwald-Hartwig Amination, Sonogashira Coupling)

The construction of the aryl-nitrogen bond in 2-(Cyclopropylamino)-5-methylbenzoic acid is efficiently achieved using transition-metal catalyzed cross-coupling reactions. Among these, the Buchwald-Hartwig amination stands out as a pivotal method.

Buchwald-Hartwig Amination

This reaction is a cornerstone in the synthesis of arylamines, forming carbon-nitrogen bonds through the palladium-catalyzed coupling of an amine with an aryl halide. wikipedia.org For the synthesis of 2-(Cyclopropylamino)-5-methylbenzoic acid, a common approach involves the reaction of 2-bromo-5-methylbenzoic acid with cyclopropylamine. The development of this reaction has allowed for the synthesis of aryl amines under milder conditions than traditional methods like nucleophilic aromatic substitution. wikipedia.org

The efficacy of the Buchwald-Hartwig amination is highly dependent on the choice of palladium catalyst, ligand, base, and solvent. Early catalyst systems have been refined over several "generations" to expand the scope of substrates and improve reaction conditions. wikipedia.org For instance, the use of bidentate phosphine ligands such as BINAP (diphenylphosphinobinaphthyl) and DPPF (diphenylphosphinoferrocene) was a significant advancement, enabling the efficient coupling of primary amines. wikipedia.org Modern systems often employ sterically hindered ligands that facilitate the crucial reductive elimination step in the catalytic cycle.

Below is a table summarizing typical conditions for a generalized Buchwald-Hartwig amination reaction relevant to the synthesis of the target compound.

| Component | Example | Role in Reaction |

| Aryl Halide | 2-Bromo-5-methylbenzoic acid | The electrophilic coupling partner. |

| Amine | Cyclopropylamine | The nucleophilic coupling partner. |

| Catalyst | Pd(OAc)₂, Pd₂(dba)₃ | Source of catalytic Palladium(0). |

| Ligand | Xantphos, RuPhos, BINAP | Stabilizes the palladium center and facilitates catalytic cycle steps. |

| Base | NaOt-Bu, K₃PO₄, Cs₂CO₃ | Activates the amine and facilitates the deprotonation of the intermediate complex. |

| Solvent | Toluene, Dioxane, THF | Provides a medium for the reaction; must be anhydrous. |

| Temperature | 80-120 °C | Provides energy to overcome activation barriers. |

Sonogashira Coupling

While not a direct route to 2-(Cyclopropylamino)-5-methylbenzoic acid, the Sonogashira coupling is a powerful tool for synthesizing structural analogs. This reaction creates a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, typically using a palladium catalyst and a copper co-catalyst. nih.gov

For instance, an analog such as 2-(Cyclopropylamino)-5-ethynylbenzoic acid could be synthesized. This involves a two-step process: first, a Sonogashira coupling of a protected 2-amino-5-iodobenzoic acid with a protected alkyne, followed by amination and deprotection steps. The reaction has been widely adapted for creating complex molecules, including DNA-encoded libraries for drug discovery. nih.gov The development of copper-free Sonogashira reactions has also broadened its applicability, mitigating issues like the formation of alkyne homocoupling byproducts (Glaser coupling). nih.gov

Stereoselective Synthetic Approaches for Chiral Analogs

The parent compound, 2-(Cyclopropylamino)-5-methylbenzoic acid, is achiral. However, the synthesis of chiral analogs, which are of significant interest in medicinal chemistry, requires stereoselective methods. Chirality can be introduced via a substituted cyclopropylamine or by modifications to the benzoic acid backbone.

One primary strategy involves the use of an enantiopure starting material, such as a chiral, substituted cyclopropylamine, which is then coupled with the aryl halide using a standard Buchwald-Hartwig reaction. The chirality is thus carried through from the starting material to the final product.

Alternatively, stereoselective synthesis can be employed to construct the chiral cyclopropane (B1198618) ring itself. Chemoenzymatic strategies, for example, have been developed for the highly diastereo- and enantioselective construction of functionalized cyclopropanes. bohrium.com An engineered enzyme could catalyze the cyclopropanation of an olefin to produce a chiral cyclopropyl ketone, which can then be converted into the corresponding chiral amine. bohrium.com Additionally, established chemical methods, such as asymmetric cyclopropanation using chiral catalysts, can be employed to create enantiomerically enriched cyclopropyl derivatives that serve as precursors. nih.gov

Optimization of Reaction Conditions and Yields in Academic Synthesis

In an academic or process development setting, optimizing the synthesis of 2-(Cyclopropylamino)-5-methylbenzoic acid is crucial for improving efficiency, reducing costs, and ensuring scalability. Optimization typically focuses on systematically varying reaction parameters to maximize the product yield and purity.

Key parameters that are often investigated include:

Catalyst and Ligand: Screening a variety of palladium sources and phosphine ligands is common to find the most active and stable catalytic system for the specific substrates.

Base: The choice of base can dramatically affect the reaction rate and yield. The relative strength and solubility of bases like sodium tert-butoxide, potassium phosphate, or cesium carbonate are critical factors.

Solvent: The polarity and boiling point of the solvent (e.g., toluene, dioxane, DMF) can influence substrate solubility and reaction kinetics.

Temperature: Adjusting the temperature can control the reaction rate and minimize the formation of decomposition products or side reactions.

Reactant Concentration and Stoichiometry: Varying the molar ratio of the amine to the aryl halide can push the reaction to completion and minimize unreacted starting materials.

A hypothetical optimization study for a Buchwald-Hartwig coupling to synthesize a related compound, 2-methoxy-5-sulfamoyl benzoic acid, illustrates this process. Researchers systematically adjusted factors to find the ideal conditions. semanticscholar.org For the amination step, the molar ratio of the substrate to aqueous ammonia, reaction temperature, and reaction time were key variables. It was found that a temperature of 30 °C and a reaction time of 5 hours provided the optimal balance between reaction completion and byproduct formation. semanticscholar.org Similarly, studies on the synthesis of other benzoic acid derivatives have shown that careful control over catalyst loading and reaction time is essential for achieving high yields. researchgate.net

The table below illustrates a hypothetical optimization matrix for the synthesis of 2-(Cyclopropylamino)-5-methylbenzoic acid via a Buchwald-Hartwig reaction.

| Entry | Catalyst (mol%) | Ligand | Base | Temperature (°C) | Yield (%) |

| 1 | Pd(OAc)₂ (2%) | P(o-tol)₃ | Cs₂CO₃ | 100 | 65 |

| 2 | Pd₂(dba)₃ (1%) | BINAP | Cs₂CO₃ | 100 | 78 |

| 3 | Pd₂(dba)₃ (1%) | Xantphos | Cs₂CO₃ | 100 | 85 |

| 4 | Pd₂(dba)₃ (1%) | Xantphos | NaOt-Bu | 100 | 92 |

| 5 | Pd₂(dba)₃ (1%) | Xantphos | NaOt-Bu | 80 | 88 |

| 6 | Pd₂(dba)₃ (0.5%) | Xantphos | NaOt-Bu | 100 | 91 |

This iterative process of adjusting one variable at a time allows researchers to identify the optimal conditions for a given transformation, leading to a more robust and efficient synthetic route.

Investigation of Biological Activities in Preclinical Models

Enzyme Inhibition and Modulation Studies

Despite targeted searches for data on the interaction of 2-(Cyclopropylamino)-5-methylbenzoic acid with various enzymatic targets, no studies were identified that would allow for a detailed analysis or the creation of data tables as requested. The following subsections, therefore, represent areas where the activity of this specific compound remains uncharacterized in the public domain.

Profiling Against Phosphatases (e.g., Protein Tyrosine Phosphatase 1B (PTP 1B))

No preclinical data was found regarding the screening or profiling of 2-(Cyclopropylamino)-5-methylbenzoic acid for inhibitory or modulatory activity against Protein Tyrosine Phosphatase 1B (PTP 1B) or other phosphatases.

Evaluation Against Histone Deacetylases (HDACs)

There are no available studies on the evaluation of 2-(Cyclopropylamino)-5-methylbenzoic acid as an inhibitor of Histone Deacetylases (HDACs).

Inhibition of Dihydrofolate Reductase and Enoyl Acyl Carrier Protein Reductase

No research findings were located that describe the testing of 2-(Cyclopropylamino)-5-methylbenzoic acid for inhibitory effects on Dihydrofolate Reductase or Enoyl Acyl Carrier Protein Reductase.

Modulation of Kinase Activity (e.g., BCR-ABL, VEGFR2)

There is no published evidence to suggest that 2-(Cyclopropylamino)-5-methylbenzoic acid has been evaluated for its ability to modulate the activity of kinases such as BCR-ABL or VEGFR2.

Topoisomerase Activity Screening

Screening of 2-(Cyclopropylamino)-5-methylbenzoic acid for its effects on topoisomerase activity has not been reported in the accessible scientific literature.

Other Potential Biological Pathways and Receptor Interactions (e.g., GPR35, miRNA processing modulation)

There is no information available in the scientific literature regarding the interaction of 2-(Cyclopropylamino)-5-methylbenzoic acid with the GPR35 receptor or its potential to modulate miRNA processing pathways.

Molecular Mechanisms of Action Elucidation

Cellular Pathway Modulation and Downstream Effects

There is no information available detailing how 2-(Cyclopropylamino)-5-methylbenzoic acid might modulate cellular pathways or what its downstream effects would be. Research on its influence on signaling cascades, gene expression, or other cellular functions has not been published.

Kinetic Analysis of Ligand Binding

In the absence of an identified target and binding studies, no kinetic analysis of ligand binding, such as the determination of association or dissociation rates and residence time, has been reported for 2-(Cyclopropylamino)-5-methylbenzoic acid.

Structure Activity Relationship Sar Studies and Rational Molecular Design

Systematic Substituent Effects on the Benzoic Acid Moiety

The substituted benzoic acid portion of the molecule serves as a critical anchor, and its electronic and steric properties can be fine-tuned to optimize interactions with biological targets.

The methyl group at the 5-position of the benzoic acid ring plays a significant role in the activity of related molecular scaffolds. SAR studies on analogous series have indicated that this position is sensitive to substitution, and the presence of the methyl group can be crucial for efficacy. For instance, in some related heterocyclic compounds, the complete removal of the methyl group (des-methyl analogs) has led to a loss of biological activity, suggesting that the methyl group may be involved in a key hydrophobic interaction within a target's binding pocket or may be necessary to maintain an optimal electronic environment on the phenyl ring. nih.gov

Table 1: Hypothetical Substituent Effects at the 5-Position

| Substituent (R) | Electronic Effect | Potential Impact on Activity | Reference Concept |

| -CH₃ (Methyl) | Electron-Donating | Potentially crucial for hydrophobic interactions; baseline activity. | nih.gov |

| -H (Hydrogen) | Neutral | Removal of methyl group may lead to loss of activity. | nih.gov |

| -Br (Bromo) | Electron-Withdrawing, Halogen Bonding | Alters electronics; may serve as a synthetic handle for further derivatization. | nih.gov |

| -OCH₃ (Methoxy) | Electron-Donating | Increases electron density; may improve metabolic stability. | researchgate.net |

| -NO₂ (Nitro) | Strong Electron-Withdrawing | Significantly alters electronic profile; may enhance binding through specific interactions. | nih.gov |

The carboxylic acid group is a key functional feature, often acting as a hydrogen bond donor and acceptor or a coordination point with a biological target. Its acidic nature also contributes significantly to the molecule's pharmacokinetic profile. Modifying this group is a common strategy in medicinal chemistry to improve properties such as cell permeability, metabolic stability, and oral bioavailability.

Common bioisosteric replacements for a carboxylic acid include amides, esters, and tetrazoles. Converting the carboxylic acid to a carboxamide, for example, replaces an acidic proton with a neutral functional group that can still participate in hydrogen bonding. This modification can reduce ionization at physiological pH, potentially enhancing membrane permeability.

Table 2: Variations of the Carboxylic Acid Functionality

| Original Group (-COOH) | Modified Group | Rationale for Modification | Reference Concept |

| Carboxylic Acid | -CONH₂ (Primary Amide) | Neutral analog, maintains H-bonding, may improve permeability. | nih.gov |

| Carboxylic Acid | -COOCH₃ (Methyl Ester) | Masks acidity, increases lipophilicity, acts as a prodrug. | nih.gov |

| Carboxylic Acid | -CN₂H (Tetrazole) | Acidic bioisostere, can improve metabolic stability and oral absorption. | researchgate.net |

| Carboxylic Acid | -CH₂OH (Hydroxymethyl) | Reduction of the acid; removes acidity while retaining H-bonding potential. | nih.gov |

Cyclopropylamino Group Modifications and Their Influence on Activity

The 2-(cyclopropylamino) group is a distinctive feature that imparts conformational rigidity and specific steric bulk to the molecule.

The cyclopropyl (B3062369) ring is a valuable motif in drug design, often favored for its ability to introduce a three-dimensional character into a molecule without significantly increasing its size. chemistryworld.com It can improve metabolic stability and binding affinity by restricting the conformation of the amino linker. Derivatization of the cyclopropyl ring itself—by adding substituents such as methyl or fluoro groups—can be used to probe the steric and electronic requirements of the binding site.

Furthermore, the stereochemistry of substituted cyclopropyl rings can have a profound impact on biological activity. The introduction of a substituent creates chiral centers, and it is common for one stereoisomer to be significantly more active than others, highlighting a specific and constrained binding orientation within the target protein.

Modification of the secondary amine is a critical aspect of SAR studies. N-alkylation, particularly N-methylation, is a widely used strategy to modulate a compound's physicochemical properties. monash.edu Adding a methyl group to the nitrogen increases lipophilicity, which can enhance membrane permeability and, consequently, bioavailability. monash.edu However, this modification also removes a hydrogen bond donor, which could be detrimental if that hydrogen is involved in a critical interaction with the target. monash.edu Therefore, the effect of N-alkylation is often a trade-off between improved pharmacokinetic properties and potentially reduced binding affinity. monash.edunih.gov

Converting the amine to an amide (N-acylation) is another common modification. This change neutralizes the basicity of the nitrogen and introduces a carbonyl group that can act as a hydrogen bond acceptor, fundamentally altering the way the molecule interacts with its biological target.

Table 3: Modifications of the Amino Group

| Modification | Resulting Group | Potential Effects | Reference Concept |

| N-Methylation | -N(CH₃)- | Increased lipophilicity, loss of H-bond donor, potential for improved permeability. | monash.edu |

| N-Ethylation | -N(CH₂CH₃)- | Further increase in lipophilicity and steric bulk. | nih.gov |

| N-Acetylation | -N(COCH₃)- | Neutralizes basicity, adds H-bond acceptor, significantly alters electronics. | mdpi.com |

| No Substitution | -NH- (Secondary Amine) | Baseline; acts as H-bond donor and is basic at physiological pH. | mdpi.com |

Linker and Scaffold Variations for Enhanced Biological Activity

Beyond modifying peripheral substituents, altering the core scaffold is a powerful strategy for discovering novel compounds with enhanced or different biological activities. This "scaffold hopping" approach involves replacing the benzoic acid core with other cyclic or heterocyclic systems while retaining key pharmacophoric elements like the cyclopropylamino group.

The 2-(cyclopropylamino) motif can be paired with various scaffolds known to possess biological relevance. For example, replacing the benzoic acid with a thiazole, pyrimidine, or thiazolidinone core could lead to compounds with entirely new biological profiles. nih.govmdpi.comnih.gov The 2-phenylcyclopropylmethylamine (PCPMA) scaffold, which is structurally related, is considered a "privileged scaffold" in medicinal chemistry, particularly for designing drugs targeting the central nervous system, highlighting the utility of the cyclopropylamine (B47189) fragment in creating potent bioactive molecules. nih.gov These larger structural changes allow for the exploration of new chemical space and the optimization of interactions with different biological targets. nih.gov

Integration of Conformational Analysis in SAR Elucidation for 2-(Cyclopropylamino)-5-methylbenzoic acid

The spatial arrangement of a molecule, or its conformation, is a critical determinant of its biological activity. For a molecule to interact effectively with its biological target, it must adopt a specific three-dimensional orientation that is complementary to the binding site. In the field of medicinal chemistry, conformational analysis, the study of the different spatial arrangements of atoms in a molecule and their relative energies, is an indispensable tool in the elucidation of Structure-Activity Relationships (SAR). This is particularly true for flexible molecules such as 2-(Cyclopropylamino)-5-methylbenzoic acid, which belongs to the broader class of N-arylanthranilic acids, a group of compounds known for their anti-inflammatory properties.

The integration of conformational analysis into the SAR studies of N-arylanthranilic acid analogs, such as the well-known anti-inflammatory drugs mefenamic acid and flufenamic acid, has provided significant insights into the structural requirements for their biological activity. These studies serve as a valuable framework for understanding the potential conformational behavior of 2-(Cyclopropylamino)-5-methylbenzoic acid and its impact on efficacy.

Research on analogous compounds has demonstrated that the biological activity is highly dependent on these dihedral angles. For instance, in the case of mefenamic acid (2-[(2,3-dimethylphenyl)amino]benzoic acid), different polymorphic forms exhibit distinct conformations with varying dihedral angles between the benzene (B151609) rings. mdpi.com This conformational polymorphism can influence the compound's physicochemical properties and, consequently, its biological performance. mdpi.com

Computational methods, such as quantum-mechanical calculations (e.g., AM1 and MNDO), are often employed to determine the preferred conformations of these molecules in both their neutral and anionic forms. nih.gov These studies can reveal the rotational barriers around key bonds and identify the most stable, low-energy conformations. For example, in a study of the anti-inflammatory agent amfenac (B1665970) and its derivatives, conformational analysis showed a rigid structure for the rotation of the acetic acid chain and the central carbonyl group, while other parts of the molecule could rotate more freely. nih.gov This information is crucial for understanding how the molecule might present itself to its biological target.

The following table illustrates the key dihedral angles that are typically considered in the conformational analysis of N-arylanthranilic acid derivatives and their potential impact on biological activity.

| Dihedral Angle | Description | Impact on Biological Activity |

| τ1 | Rotation around the N-C bond connecting the two aromatic rings. | Determines the relative spatial positioning of the two rings. An optimal angle is necessary for fitting into the receptor's binding pocket. |

| τ2 | Rotation of the carboxyl group relative to the benzoic acid ring. | Influences the orientation of the acidic group, which is often a key interaction point with the biological target through hydrogen bonding or ionic interactions. |

Furthermore, the electronic properties of the cyclopropyl group can influence the charge distribution across the molecule, which is another critical factor in ligand-receptor binding. Electrostatic potential maps, which are generated through computational analysis, can provide insights into how the molecule's electrostatic field might guide its orientation as it approaches the binding site. nih.gov

Computational Chemistry and Cheminformatics in Research

Molecular Docking and Molecular Dynamics Simulations

Prediction of Ligand-Target Binding Modes and Key Interactions

Analysis of Conformational Dynamics and Stability of Ligand-Protein Complexes

Following molecular docking, molecular dynamics simulations can provide deeper insights into the dynamic behavior and stability of the ligand-protein complex over time. These simulations model the atomic-level movements and conformational changes of the complex in a simulated physiological environment. MD simulations can be used to assess the stability of key interactions identified through docking and to understand how the binding of a ligand may induce conformational changes in the protein. While MD simulations have been employed to study the stability of various small molecules within protein binding pockets and even in nanosuspensions, specific studies on the conformational dynamics and stability of a 2-(Cyclopropylamino)-5-methylbenzoic acid-protein complex have not been published. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By identifying the physicochemical properties or structural features that are critical for activity, QSAR models can be used to predict the activity of novel compounds. The development of a robust QSAR model requires a dataset of compounds with known activities. While QSAR models have been successfully developed for various classes of compounds, including inhibitors of 5-lipoxygenase, there are no specific QSAR models reported in the literature for 2-(Cyclopropylamino)-5-methylbenzoic acid and its analogues. nih.gov

Virtual Screening Methodologies for Hit Identification and Lead Prioritization

Virtual screening is a computational technique used in early-stage drug discovery to search large libraries of small molecules to identify those that are most likely to bind to a drug target. This can be done using either ligand-based or structure-based approaches. Ligand-based virtual screening relies on the knowledge of known active compounds to identify others with similar properties, often employing QSAR models and shape-based screening. nih.gov Structure-based virtual screening utilizes the three-dimensional structure of the target protein to dock and score candidate ligands. Although virtual screening is a widely used methodology, there is no published research detailing the use of 2-(Cyclopropylamino)-5-methylbenzoic acid in a virtual screening campaign or its identification as a hit from such a study.

Site Identification by Ligand Competitive Saturation (SILCS) for Drug Design

Site Identification by Ligand Competitive Saturation (SILCS) is a computational method that uses molecular dynamics simulations with a solution containing various small molecules to map the binding preferences of a protein surface. This provides detailed information on favorable binding regions for different functional groups, which can guide the design and optimization of ligands. There is currently no information available to suggest that the SILCS methodology has been applied to any protein target in the context of designing or optimizing ligands related to 2-(Cyclopropylamino)-5-methylbenzoic acid.

Bioinformatics Approaches for Target Identification and Drug Development

Bioinformatics plays a crucial role in modern drug discovery by enabling the identification and validation of potential drug targets through the analysis of genomic, proteomic, and transcriptomic data. nih.gov These approaches can help to elucidate the molecular mechanisms of disease and identify key proteins or pathways that could be modulated by a therapeutic agent. nih.gov In the context of a specific compound like 2-(Cyclopropylamino)-5-methylbenzoic acid, bioinformatics tools could be used to predict potential biological targets based on structural similarity to known ligands or by analyzing its effects on gene expression profiles. However, there are no published studies that have utilized bioinformatics approaches to specifically identify or develop 2-(Cyclopropylamino)-5-methylbenzoic acid as a therapeutic agent.

Chemical Biology Applications

Development as Chemical Probes for Biological Systems

Currently, there is no available scientific literature that describes the development or use of 2-(Cyclopropylamino)-5-methylbenzoic acid as a chemical probe. Chemical probes are small molecules designed to selectively interact with a specific protein or biological target, enabling the study of its function in a cellular or organismal context. The synthesis and application of such a probe using this particular benzoic acid derivative have not been reported in peer-reviewed studies.

Potential as Building Blocks for Proteolysis-Targeting Chimeras (PROTACs)

Proteolysis-Targeting Chimeras (PROTACs) are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to its degradation. The design of PROTACs involves the linkage of a ligand for the target protein to a ligand for an E3 ligase. A comprehensive search of chemical databases and research articles reveals no instances of 2-(Cyclopropylamino)-5-methylbenzoic acid being utilized as a building block or ligand in the synthesis of PROTACs.

Utility in Fragment-Based Drug Discovery (FBDD)

Fragment-Based Drug Discovery (FBDD) is a method for identifying lead compounds as part of the drug discovery process. It involves screening libraries of small chemical fragments for weak binding to a biological target. While the cyclopropyl (B3062369) and aminobenzoic acid motifs are found in various fragments used in FBDD campaigns, there is no specific documentation of 2-(Cyclopropylamino)-5-methylbenzoic acid itself being included in fragment libraries or its utility in FBDD studies being reported.

Contribution to the Understanding of Molecular Recognition Principles

The study of how molecules interact and bind to one another is fundamental to chemical biology and drug design. Molecular recognition studies often employ well-characterized ligand-protein interactions to derive principles of binding affinity and selectivity. At present, there are no published studies that use 2-(Cyclopropylamino)-5-methylbenzoic acid as a model compound or tool to investigate and understand the principles of molecular recognition.

Future Perspectives and Research Directions

Addressing Challenges in Target Specificity and Potency

A critical aspect of developing any small molecule into a viable therapeutic agent is ensuring high potency towards its intended biological target while minimizing off-target effects. For derivatives of 2-(Cyclopropylamino)-5-methylbenzoic acid, future research will need to rigorously address these challenges.

A primary hurdle in the development of small-molecule inhibitors, particularly those targeting well-conserved protein families like kinases, is achieving a high degree of selectivity. ijarsct.co.in Off-target inhibition can lead to unwanted side effects and toxicities. Future strategies to enhance the target specificity of 2-(Cyclopropylamino)-5-methylbenzoic acid and its analogues could involve:

Structure-Based Drug Design: Utilizing X-ray crystallography or cryo-electron microscopy to elucidate the three-dimensional structure of the compound bound to its target can guide the rational design of more selective analogues. icm.edu.pl This approach allows for the modification of the molecule to enhance interactions with the target's unique structural features.

Computational Modeling: In silico techniques, such as molecular docking and dynamics simulations, can predict the binding affinity and selectivity of novel derivatives against a panel of on- and off-targets, prioritizing the synthesis of the most promising candidates.

Structure-Activity Relationship (SAR) Studies: Systematic modification of the cyclopropylamino and methylbenzoic acid moieties can help to identify the key structural features that govern both potency and selectivity. icm.edu.pliomcworld.com

Improving the potency of lead compounds is another key objective. Strategies to achieve this include optimizing the molecule's ability to bind to its target and enhancing its pharmacokinetic properties.

Exploration of Novel Therapeutic Indications Beyond Current Findings

The structural motif of anthranilic acid is present in a wide array of compounds with diverse pharmacological activities, including anti-inflammatory, antimicrobial, antiviral, and anticancer properties. mdpi.comijpsjournal.com This suggests that 2-(Cyclopropylamino)-5-methylbenzoic acid could have therapeutic potential across a spectrum of diseases.

Future research should focus on a broad-based screening of this compound and its derivatives against a variety of biological targets to uncover novel therapeutic applications. Potential areas of exploration include:

Oncology: Given that many kinase inhibitors are used in cancer therapy, and considering the structural similarities to some of these drugs, evaluating the anticancer potential of 2-(Cyclopropylamino)-5-methylbenzoic acid is a logical step.

Inflammatory Diseases: Anthranilic acid derivatives have well-documented anti-inflammatory properties. nih.gov Investigating the efficacy of this compound in models of inflammatory conditions such as rheumatoid arthritis or inflammatory bowel disease could yield promising results.

Infectious Diseases: The antimicrobial and antiviral activities of some anthranilic acid analogues suggest that 2-(Cyclopropylamino)-5-methylbenzoic acid could be a starting point for the development of new anti-infective agents. mdpi.com

Advancements in Scalable and Sustainable Synthetic Accessibility

For any promising therapeutic candidate to move from the laboratory to the clinic, the development of a scalable and sustainable synthetic route is paramount. Future research in this area should focus on applying the principles of green chemistry to the synthesis of 2-(Cyclopropylamino)-5-methylbenzoic acid.

Key considerations for improving the synthetic accessibility include:

Green Chemistry Principles: Employing environmentally benign solvents, reducing waste generation, and utilizing catalytic methods are central to sustainable pharmaceutical manufacturing. icm.edu.pl The use of greener catalytic methods for amine synthesis, for instance, is a rapidly advancing field. researchgate.netresearchgate.net

Flow Chemistry: This technology can offer improved safety, scalability, and efficiency compared to traditional batch processing, particularly for reactions that are exothermic or require precise control over reaction parameters.

Below is an interactive data table summarizing potential green chemistry approaches for the synthesis of 2-(Cyclopropylamino)-5-methylbenzoic acid.

| Synthetic Step | Traditional Method | Potential Green Alternative | Benefits |

| Amine Synthesis | Reductive amination with stoichiometric reductants | Catalytic reductive amination using molecular hydrogen | Higher atom economy, reduced metal waste |

| Carboxylic Acid Formation | Oxidation with stoichiometric heavy metal oxidants | Catalytic oxidation using molecular oxygen or hydrogen peroxide | Avoids toxic heavy metals, generates water as a byproduct |

| Solvent Usage | Chlorinated or aprotic polar solvents | Bio-based solvents or water | Reduced environmental impact and toxicity |

Development of Advanced In Vitro and Ex Vivo Research Models

To accurately predict the efficacy and safety of 2-(Cyclopropylamino)-5-methylbenzoic acid in humans, it is crucial to move beyond traditional two-dimensional (2D) cell cultures and animal models, which often fail to recapitulate human physiology and disease. The development and utilization of advanced in vitro and ex vivo models will be instrumental in the preclinical evaluation of this compound.

Future research should leverage cutting-edge model systems such as:

Organoids: These three-dimensional (3D) cell culture systems are derived from stem cells and can self-organize into structures that mimic the architecture and function of human organs. Patient-derived organoids can be used for personalized drug screening.

Organ-on-a-Chip (OOC) Models: These microfluidic devices contain living cells in a continuously perfused microenvironment, allowing for the recreation of tissue- and organ-level physiology. nih.gov They can be used to study drug metabolism and toxicity in a more human-relevant context.

Ex Vivo Tissue Models: Using fresh patient-derived tissue samples provides a platform to assess a drug's effect in a setting that closely resembles the in vivo environment.

The following table provides an overview of advanced research models and their potential applications in the study of 2-(Cyclopropylamino)-5-methylbenzoic acid.

| Model System | Description | Potential Application |

| Cancer Organoids | 3D cultures derived from patient tumors | Efficacy testing and identification of resistance mechanisms |

| Liver-on-a-Chip | Microfluidic device with cultured liver cells | Assessment of drug metabolism and potential hepatotoxicity |

| Ex Vivo Inflamed Tissue | Patient-derived tissue biopsies from inflammatory sites | Evaluation of anti-inflammatory activity |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(Cyclopropylamino)-5-methylbenzoic acid, and how can reaction conditions be optimized?

- Methodology : Multi-step synthesis is typically required. For example, introducing the cyclopropylamino group via nucleophilic substitution or coupling reactions, followed by regioselective methylation. Key steps include:

- Bromination at the 5-position of the benzoic acid backbone, as seen in analogous compounds like 2-fluoro-5-formyl-3-methylbenzoic acid .

- Use of protecting groups (e.g., methyl esters) to prevent unwanted side reactions during cyclopropylamine introduction .

Q. How should researchers characterize the structural purity of 2-(Cyclopropylamino)-5-methylbenzoic acid?

- Analytical Techniques :

- NMR : Compare H and C spectra with PubChem data for structurally similar compounds (e.g., 2-amino-5-methylbenzoic acid) to confirm substituent positions .

- HPLC-MS : Use reverse-phase columns (C18) with UV detection (λ = 254 nm) and mass spectrometry to verify molecular weight (expected m/z: ~205.2) and detect impurities .

Q. What are the initial steps to assess the compound’s biological activity in enzyme inhibition studies?

- Screening Protocol :

- Use fluorescence-based assays (e.g., PTP1B inhibition, as demonstrated for 5-(cyclopropylamino)-2-(2,5-dimethylpyrrol)benzoic acid) .

- Test at concentrations ranging from 1 nM to 100 µM. Include positive controls (e.g., sodium orthovanadate for PTP1B) and triplicate measurements to ensure reproducibility .

Advanced Research Questions

Q. How can computational methods like SILCS (Site Identification by Ligand Competitive Saturation) guide the design of derivatives with enhanced therapeutic potential?

- Approach :

- Perform molecular docking to map binding interactions of the cyclopropylamino group within enzyme active sites (e.g., PTP1B’s hydrophobic pocket) .

- Use free-energy perturbation (FEP) calculations to predict the impact of substituent modifications (e.g., replacing methyl with trifluoromethyl, as in structurally related compounds) .

- Validation : Synthesize top-ranked derivatives and compare in vitro IC values with computational predictions .

Q. How can contradictory bioactivity data between studies be resolved?

- Troubleshooting :

- Purity Verification : Re-analyze compound batches via HPLC to rule out degradation (e.g., hydrolysis of the cyclopropylamino group under acidic conditions) .

- Assay Conditions : Standardize buffer pH (e.g., pH 7.4 for physiological relevance) and enzyme concentrations across labs. Cross-validate using orthogonal methods (e.g., SPR vs. fluorescence assays) .

Q. What strategies improve the compound’s metabolic stability for in vivo studies?

- Structural Modifications :

- Introduce electron-withdrawing groups (e.g., fluoro at the 2-position, as in 5-fluoro-2-hydroxybenzoic acid) to reduce cytochrome P450-mediated oxidation .

- Replace the methyl group with deuterated analogs to slow metabolic clearance .

Q. How does the cyclopropylamino group influence structure-activity relationships (SAR) compared to other amino substituents?

- Comparative Analysis :

- Ethylamino vs. Cyclopropylamino : The cyclopropyl group’s rigid, non-planar structure enhances binding to sterically constrained pockets (e.g., PTP1B) compared to flexible ethyl groups .

- Bioisosteric Replacement : Test cyclopropane analogs of 2-(ethylamino)-5-methylbenzoic acid to evaluate potency shifts in enzymatic assays .

Methodological Considerations

Q. What analytical methods are critical for quantifying the compound in complex matrices (e.g., plasma)?

- LC-MS/MS : Employ a C18 column with mobile phase (0.1% formic acid in acetonitrile/water) and MRM transitions for high sensitivity (LOQ < 1 ng/mL) .

- Sample Preparation : Use protein precipitation (acetonitrile) or solid-phase extraction (C18 cartridges) to isolate the compound from biological samples .

Q. How can researchers address low solubility in aqueous buffers during biological testing?

- Formulation Strategies :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.